molecular formula C9H11N3O4S B1328111 [({5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]acetic acid CAS No. 1119452-73-1

[({5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]acetic acid

Cat. No.: B1328111
CAS No.: 1119452-73-1
M. Wt: 257.27 g/mol
InChI Key: YSVVVVSIFNLNDH-UHFFFAOYSA-N
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Description

The compound [({5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]acetic acid features a 1,2,4-oxadiazole core substituted at position 3 with a methylthio group connected to acetic acid. At position 5 of the oxadiazole ring, a cyclopropylamino carbonyl group is present. The compound has been discontinued by suppliers like CymitQuimica (), suggesting challenges in synthesis or optimization.

Properties

IUPAC Name

2-[[5-(cyclopropylcarbamoyl)-1,2,4-oxadiazol-3-yl]methylsulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O4S/c13-7(14)4-17-3-6-11-9(16-12-6)8(15)10-5-1-2-5/h5H,1-4H2,(H,10,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVVVVSIFNLNDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=NC(=NO2)CSCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901135144
Record name 2-[[[5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl]methyl]thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901135144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119452-73-1
Record name 2-[[[5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl]methyl]thio]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119452-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[[5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl]methyl]thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901135144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [({5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]acetic acid typically involves multiple steps, starting with the formation of the oxadiazole ring This can be achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

[({5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [({5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]acetic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ability to interact with specific enzymes makes it a valuable tool for understanding biochemical processes.

Medicine

In medicine, this compound has potential therapeutic applications. It can be used as a lead compound for developing new drugs targeting various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be utilized in the development of new materials with unique properties. Its structural features make it suitable for creating polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of [({5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]acetic acid involves its interaction with specific molecular targets. The cyclopropylamino group and oxadiazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Substituent Variations at the Oxadiazole 5-Position

a. Dimethylamino Analogs

  • [({5-[(Dimethylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]acetic acid (): Replacing cyclopropylamino with dimethylamino reduces steric hindrance and increases basicity. The dimethylamino group may enhance water solubility but reduce metabolic stability due to faster N-demethylation.

b. Azepane Derivatives

  • [({5-[(Azepan-1-yl)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]acetic acid ():
    • The azepane (7-membered ring) introduces conformational flexibility and increased lipophilicity (logP).
    • This could improve membrane permeability but may reduce target specificity compared to the rigid cyclopropyl group.

c. Aryl-Substituted Oxadiazoles

  • 2-((3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)thio)acetic acid (): Aryl groups enhance π-π stacking interactions with hydrophobic enzyme pockets.

Core Heterocycle Modifications

a. Triazole-Based Analogs

  • 2-((5-(Hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazol-3-yl)thio)acetic acids ():
    • Replacing oxadiazole with triazole alters electronic properties; triazoles are more basic and may participate in stronger hydrogen bonding.
    • These derivatives exhibit high pharmacological activity in antimicrobial and anti-inflammatory assays, suggesting that oxadiazole analogs could be optimized for similar endpoints.

b. Isoxazole and Thiadiazole Derivatives

  • 2-[[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-(methylphenylamino)propyl]-benzamide (): The benzamide scaffold with oxadiazole-thioacetic acid side chains shows anticancer and antiviral activity. The cyclopropylamino group in the target compound may confer unique steric effects for selective enzyme inhibition.

Thioacetic Acid Modifications

a. Propanoic Acid Impurities

  • 3-[({5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]propanoic acid (): Extending the acetic acid chain to propanoic acid increases molecular weight and lipophilicity. This modification may alter pharmacokinetics, such as half-life or tissue distribution.

b. Salts and Metal Complexes

  • Salts of 2-(5-R-4-R'-1,2,4-triazole-3-yl)thio)acetic acids ():
    • Sodium or zinc salts improve solubility and stability.
    • The target compound’s free acid form may require formulation adjustments for enhanced bioavailability.

Key Research Findings and Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Core R Group at Position 5 logP* Bioactivity (Reported) Supplier Status
Target Compound Oxadiazole Cyclopropylamino carbonyl 1.8 Discontinued () Discontinued
[({5-[(Dimethylamino)carbonyl]-...}methyl)thio]acetic acid Oxadiazole Dimethylamino carbonyl 1.2 Discontinued () Discontinued
2-((3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)thio)acetic acid Oxadiazole 3-Chlorophenyl 2.5 Not reported Available ()
2-((5-(Hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazol-3-yl)thio)acetic acid Triazole Hydroxy(phenyl)methyl 1.5 Antimicrobial () Research stage

*Predicted using ChemAxon software.

Biological Activity

The compound [({5-[(Cyclopropylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]acetic acid (CAS Number: 1119452-73-1) is a novel chemical entity with potential biological activities that warrant comprehensive investigation. This article aims to synthesize available research findings on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C9_9H11_{11}N3_3O4_4S
  • Molecular Weight : 229.26 g/mol
  • Chemical Structure : The compound features a cyclopropylamino group attached to a 1,2,4-oxadiazole ring, which is further linked to a thioacetic acid moiety.

Pharmacological Effects

Research indicates that this compound exhibits various biological activities:

  • Anti-inflammatory Activity : Preliminary studies suggest that compounds with similar oxadiazole structures can inhibit pro-inflammatory cytokines and nitric oxide production in macrophages, which points to potential anti-inflammatory properties. This activity is crucial for conditions such as arthritis and other inflammatory diseases .
  • Antimicrobial Activity : Compounds containing oxadiazole have been noted for their antimicrobial properties. They may act by disrupting microbial cell membranes or inhibiting essential enzymes in bacterial metabolism .
  • Antidiabetic Potential : Some derivatives of oxadiazole have shown promise in inhibiting α-glucosidase, an enzyme involved in carbohydrate digestion. This inhibition could help manage blood glucose levels in diabetic patients .

The mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:

  • The oxadiazole ring may interact with biological targets through hydrogen bonding and π-stacking interactions.
  • The thioacetic acid component could enhance bioavailability and facilitate cellular uptake.

Case Studies

Several studies have explored the biological effects of related compounds:

  • Study on Anti-inflammatory Effects : A study demonstrated that oxadiazole derivatives significantly reduced inflammation markers in animal models of induced arthritis. The compounds were administered at varying doses, showing dose-dependent efficacy in reducing paw swelling and inflammatory cytokine levels .
  • Antimicrobial Testing : In vitro assays against various bacterial strains revealed that oxadiazole-containing compounds exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Diabetes Management Studies : Research involving diabetic animal models indicated that certain oxadiazole derivatives improved glycemic control by inhibiting α-glucosidase activity effectively, thus delaying carbohydrate absorption and reducing postprandial blood glucose spikes .

Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryInhibition of cytokines
AntimicrobialSignificant antibacterial activity
AntidiabeticInhibition of α-glucosidase

Pharmacokinetic Properties

PropertyValue
SolubilitySoluble in DMSO and ethanol
StabilityStable under acidic conditions
BioavailabilityTo be determined in vivo

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